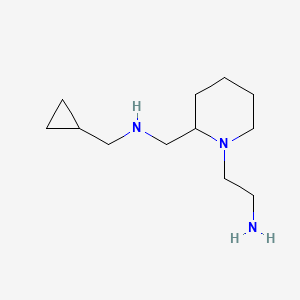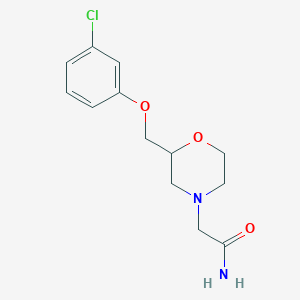
N-((2-Methylfuran-3-yl)methyl)prop-2-en-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-Methylfuran-3-yl)methyl)prop-2-en-1-amine is an organic compound with the molecular formula C9H13NO It features a furan ring substituted with a methyl group at the 2-position and an amine group attached to a prop-2-en-1-yl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Methylfuran-3-yl)methyl)prop-2-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-methylfuran and prop-2-en-1-amine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. A common method involves the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by the addition of 2-methylfuran.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Temperature and Time: The reaction is typically conducted at room temperature and may require several hours to complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
化学反応の分析
Types of Reactions
N-((2-Methylfuran-3-yl)methyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce the double bond in the prop-2-en-1-yl chain.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, sodium hydride (NaH)
Major Products
Oxidation: Formation of oxides and ketones
Reduction: Formation of saturated amines
Substitution: Formation of N-alkylated derivatives
科学的研究の応用
N-((2-Methylfuran-3-yl)methyl)prop-2-en-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-((2-Methylfuran-3-yl)methyl)prop-2-en-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-((2-Methylfuran-3-yl)methyl)prop-2-en-1-amine: Unique due to the presence of both a furan ring and a prop-2-en-1-yl chain.
2-Methylfuran: Lacks the amine group and prop-2-en-1-yl chain.
Prop-2-en-1-amine: Lacks the furan ring.
Uniqueness
This compound is unique due to its combination of a furan ring and a prop-2-en-1-yl chain, which imparts distinct chemical and biological properties
特性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC名 |
N-[(2-methylfuran-3-yl)methyl]prop-2-en-1-amine |
InChI |
InChI=1S/C9H13NO/c1-3-5-10-7-9-4-6-11-8(9)2/h3-4,6,10H,1,5,7H2,2H3 |
InChIキー |
OCYOGLIHTBFPPI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CO1)CNCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 2-(4,5,6,7-tetrahydrobenzo[B]thiophen-4-YL)acetate](/img/structure/B11795104.png)



![Methyl 7-bromo-2-mercapto-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11795123.png)

![6-Chloro-2-(3-chloro-4-methoxyphenyl)oxazolo[5,4-b]pyridine](/img/structure/B11795140.png)


![4-Chloro-6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyrimidin-5-amine](/img/structure/B11795159.png)
